molecular formula C17H17N3O4S B10879247 4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide

4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide

Cat. No.: B10879247
M. Wt: 359.4 g/mol
InChI Key: IDFHVMUWXLIPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups and a hydrazinocarbothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired compound. The reaction conditions often include refluxing in ethanol or methanol as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved include inhibition of signal transduction pathways and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N~1~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific structural features, such as the presence of methoxy groups and a hydrazinocarbothioyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

4-methoxy-N-[[(4-methoxybenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C17H17N3O4S/c1-23-13-7-3-11(4-8-13)15(21)18-17(25)20-19-16(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3,(H,19,22)(H2,18,20,21,25)

InChI Key

IDFHVMUWXLIPPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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